Azetidin-3-yl(pyridin-2-yl)methanol oxalate
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Overview
Description
Azetidin-3-yl(pyridin-2-yl)methanol oxalate is a chemical compound with the molecular formula C11H14N2O5 and a molecular weight of 254.24 g/mol . This compound is of interest due to its unique structure, which combines an azetidine ring with a pyridine moiety, making it a valuable target for synthetic and medicinal chemistry research.
Biochemical Analysis
Biochemical Properties
Azetidin-3-yl(pyridin-2-yl)methanol oxalate plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with enzymes such as nitric oxide synthase and cyclooxygenase, influencing their activity and thereby affecting the production of nitric oxide and prostaglandins . These interactions are crucial in the regulation of inflammatory responses and other cellular processes.
Cellular Effects
The effects of this compound on various cell types include modulation of cell signaling pathways, gene expression, and cellular metabolism. In Caco-2 and RAW 264.7 cells, this compound has been shown to inhibit the production of nitric oxide and the expression of inducible nitric oxide synthase . These effects suggest a potential role in anti-inflammatory responses and the regulation of cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It inhibits enzyme activity by binding to the active sites of enzymes such as nitric oxide synthase and cyclooxygenase . This binding prevents the enzymes from catalyzing their respective reactions, leading to a decrease in the production of nitric oxide and prostaglandins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in the regulation of inflammatory responses.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory properties without significant adverse effects . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to the metabolism of nitric oxide and prostaglandins . The compound interacts with enzymes such as nitric oxide synthase and cyclooxygenase, affecting the levels of these metabolites and influencing metabolic flux.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in target tissues, enhancing its biological activity.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules to exert its effects. This localization is crucial for its role in modulating cellular processes and enzyme activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of molecular iodine as a catalyst under microwave irradiation to facilitate the formation of the azetidine ring . The reaction conditions often include temperatures around 90°C and pressures of 24-50 psi, with reaction times as short as 3 minutes .
Industrial Production Methods
the principles of green chemistry, such as the use of microwave-assisted synthesis and catalytic amounts of reagents, are likely to be employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Azetidin-3-yl(pyridin-2-yl)methanol oxalate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyridine moiety.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine for catalysis, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired transformation but often involve moderate temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various substituents onto the azetidine or pyridine rings .
Scientific Research Applications
Azetidin-3-yl(pyridin-2-yl)methanol oxalate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and polymers due to its unique chemical properties
Mechanism of Action
The mechanism of action of azetidin-3-yl(pyridin-2-yl)methanol oxalate involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain-driven reactivity allows it to participate in various biochemical reactions, potentially inhibiting or activating specific enzymes or receptors . The pyridine moiety can further enhance these interactions by providing additional binding sites .
Comparison with Similar Compounds
Similar Compounds
Spiro-azetidin-2-one derivatives: These compounds share the azetidine ring but differ in their additional functional groups and overall structure.
N-(pyridin-2-yl)amides: These compounds contain the pyridine moiety but lack the azetidine ring, leading to different chemical and biological properties.
Uniqueness
Azetidin-3-yl(pyridin-2-yl)methanol oxalate is unique due to its combination of the azetidine and pyridine rings, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
azetidin-3-yl(pyridin-2-yl)methanol;oxalic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.C2H2O4/c12-9(7-5-10-6-7)8-3-1-2-4-11-8;3-1(4)2(5)6/h1-4,7,9-10,12H,5-6H2;(H,3,4)(H,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMGRGBNEBGQHH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C(C2=CC=CC=N2)O.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1864063-64-8 |
Source
|
Record name | 2-Pyridinemethanol, α-3-azetidinyl-, ethanedioate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1864063-64-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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